molecular formula C25H15Cl3N9Na3O10S3 B8230968 trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate

trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate

Cat. No.: B8230968
M. Wt: 873.0 g/mol
InChI Key: WHOSTXMLMFSVMN-MAPGKPBKSA-K
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Description

The compound identified by the PubChem trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. These complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins under controlled conditions . The reaction conditions often involve the use of solvents and catalysts to facilitate the inclusion process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, but they typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Scientific Research Applications

trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving molecular interactions and biological pathways. In medicine, this compound could be explored for its potential therapeutic properties. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. For example, compounds with similar inclusion complex formation capabilities or those used in similar scientific research applications. The comparison helps to understand the distinct features and advantages of this compound over other compounds .

Properties

IUPAC Name

trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,34H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3/b35-21+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOSTXMLMFSVMN-MAPGKPBKSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=NNC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=N/NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Cl3N9Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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